molecular formula C14H14ClNO2S B5765991 N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5765991
M. Wt: 295.8 g/mol
InChI Key: KEEXJKXMOPOAHK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a 3-chloro-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Various substituted sulfonamides.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antibacterial and antifungal properties. It is used in the development of new antimicrobial agents.

Medicine: The compound is explored for its potential use in the treatment of bacterial infections. Its sulfonamide group is known to inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Uniqueness: N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its antibacterial activity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-11-13(15)8-5-9-14(11)16-19(17,18)10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEXJKXMOPOAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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